1-(4-Fluorophenyl)-4-hydroxybutan-1-one
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Overview
Description
Scientific Research Applications
Synthesis and Analytical Characterizations
1-(4-Fluorophenyl)-4-hydroxybutan-1-one and its derivatives have been a subject of interest in chemical syntheses and analytical characterizations. One study focused on synthesizing and characterizing various isomers of a related compound, fluorolintane, which shares structural similarities with this compound. This research included comprehensive analytical techniques such as mass spectrometry, chromatography, and nuclear magnetic resonance spectroscopy (Dybek et al., 2019).
Chemical Probes in Biological and Water Samples
In another application, derivatives of this compound have been used in the development of chemical probes. For instance, a study designed a fluorescent probe for detecting hydrazine in biological and water samples, utilizing a structure that included a 4-bromobutyryl moiety, which is structurally similar to this compound. This probe showed low cytotoxicity and high sensitivity, demonstrating its potential for environmental and biological applications (Zhu et al., 2019).
Antitumor Agent Synthesis and Evaluations
Furthermore, derivatives of this compound have been explored for their potential in antitumor applications. A study reported the synthesis of CHM-1-P-Na, a derivative with antitumor properties, indicating the potential of such compounds in cancer treatment research. This study highlighted the compound's rapid conversion into its active form following administration and its excellent antitumor activity in preclinical evaluations (Chou et al., 2010).
Enzymatic Synthesis in Pharmaceutical Applications
The compound's derivatives have also been used in enzymatic synthesis processes, particularly in the pharmaceutical industry. For example, a study utilized recombinant Escherichia coli expressing carbonyl reductase to transform a derivative of this compound, achieving high conversion rates. This demonstrates the compound's relevance in the synthesis of chiral intermediates for pharmaceuticals (Liu et al., 2017).
Hydrolysis Studies in Chemical Research
Research has also delved into the hydrolysis of compounds related to this compound. A study identified 1-amino-4-hydroxybutan-2-one as a major product from the hydrolysis of clavulanic acid, suggesting the relevance of similar structures in hydrolysis studies (Finn et al., 1984).
Safety and Hazards
properties
IUPAC Name |
1-(4-fluorophenyl)-4-hydroxybutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6,12H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDDMISRNWSZPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73206-04-9 |
Source
|
Record name | 1-(4-fluorophenyl)-4-hydroxybutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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